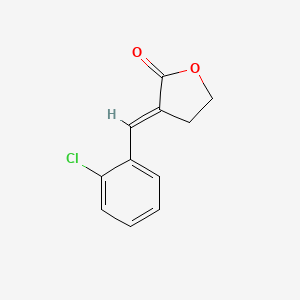

3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one

CAS No.: 5462-00-0

Cat. No.: VC17314857

Molecular Formula: C11H9ClO2

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5462-00-0 |

|---|---|

| Molecular Formula | C11H9ClO2 |

| Molecular Weight | 208.64 g/mol |

| IUPAC Name | (3E)-3-[(2-chlorophenyl)methylidene]oxolan-2-one |

| Standard InChI | InChI=1S/C11H9ClO2/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7H,5-6H2/b9-7+ |

| Standard InChI Key | VABUJXPEOAEPRM-VQHVLOKHSA-N |

| Isomeric SMILES | C\1COC(=O)/C1=C/C2=CC=CC=C2Cl |

| Canonical SMILES | C1COC(=O)C1=CC2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-(2-chlorobenzylidene)dihydrofuran-2(3H)-one reflects its bicyclic structure:

-

A dihydrofuran-2(3H)-one core (oxolan-2-one) provides the lactone functionality.

-

A 2-chlorobenzylidene group [(2-chlorophenyl)methylene] is attached at position 3 of the furanone ring.

The molecular formula is C₁₁H₉ClO₂, with a molecular weight of 208.64 g/mol. The chlorine atom at the ortho position of the benzylidene moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Stereochemical Considerations

The benzylidene group can adopt E (trans) or Z (cis) configurations relative to the lactone carbonyl. X-ray crystallography of analogous compounds, such as (E)-3-benzylidenedihydrofuran-2(3H)-one , reveals a planar arrangement of the conjugated system, favoring the E isomer due to reduced steric hindrance. For 3-(2-chlorobenzylidene)dihydrofuran-2(3H)-one, the E configuration is likely predominant, though synthetic conditions may yield mixtures requiring chromatographic separation .

Spectral Data and Characterization

While experimental data for this specific compound are unavailable, analogs provide benchmark spectra:

Table 1: Predicted Spectral Features

| Technique | Key Signals |

|---|---|

| ¹H NMR | - Lactone ring: δ 4.2–4.5 (m, 2H, CH₂), δ 5.8–6.1 (s, 1H, CH) |

| - Benzylidene: δ 7.3–7.6 (m, 4H, aromatic H), δ 7.8 (s, 1H, CH=) | |

| ¹³C NMR | - Lactone carbonyl: δ 170–175 |

| - Olefinic carbons: δ 120–130 (CH=), δ 140–150 (C=) | |

| IR | - Strong absorption at ~1,720 cm⁻¹ (C=O stretch) |

| - Conjugated C=C stretch at ~1,600 cm⁻¹ |

These predictions align with reported data for (E)-3-benzylidenedihydrofuran-2(3H)-one and chlorinated dihydrofuranones .

Synthesis and Reaction Pathways

One-Pot Cyclocondensation

The most viable route involves a Knoevenagel-Michael cyclocondensation between β-oxo amides and 2-chlorocinnamaldehyde, as demonstrated for analogous 2,5-dihydrofurans .

Representative Procedure:

-

Reactants:

-

β-Oxo amide (1.0 equiv)

-

2-Chlorocinnamaldehyde (1.2 equiv)

-

Catalytic piperidine (10 mol%) in ethanol at reflux.

-

-

Mechanism:

-

Knoevenagel adduct formation between the aldehyde and β-oxo amide.

-

Intramolecular Michael addition to form the dihydrofuranone ring.

-

Alternative Routes

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Melting Point: Estimated 112–115°C (based on (E)-3-benzylidene derivatives ).

-

Solubility:

-

Polar aprotic solvents (DMF, DMSO): >50 mg/mL

-

Water: <0.1 mg/mL due to hydrophobic benzylidene group.

-

Table 2: Comparative NMR Data for Analogous Compounds

The deshielding effect of the ortho-chloro group may upshift the olefinic proton signal by 0.1–0.3 ppm compared to non-chlorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume